molecular formula C13H12Cl2N2O2S B4388516 [(4,5-Dichloro-2-methylphenyl)sulfonyl](3-methyl(2-pyridyl))amine

[(4,5-Dichloro-2-methylphenyl)sulfonyl](3-methyl(2-pyridyl))amine

Cat. No.: B4388516
M. Wt: 331.2 g/mol
InChI Key: AHWJEKIYRGQYAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-2-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is an organic compound with the molecular formula C13H12Cl2N2O2S. This compound is characterized by the presence of two chlorine atoms, a methyl group, and a pyridinyl group attached to a benzenesulfonamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4,5-Dichloro-2-methylphenyl)sulfonyl](3-methyl(2-pyridyl))amine typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by sulfonation and subsequent substitution reactions. The reaction conditions often involve the use of chlorinating agents, sulfonating agents, and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the precursor compounds are subjected to controlled reaction conditions. The process ensures high yield and purity of the final product through optimized reaction parameters and purification techniques .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

4,5-Dichloro-2-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [(4,5-Dichloro-2-methylphenyl)sulfonyl](3-methyl(2-pyridyl))amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity by preventing the growth of bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-2-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

4,5-dichloro-2-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2S/c1-8-4-3-5-16-13(8)17-20(18,19)12-7-11(15)10(14)6-9(12)2/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWJEKIYRGQYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4,5-Dichloro-2-methylphenyl)sulfonyl](3-methyl(2-pyridyl))amine
Reactant of Route 2
Reactant of Route 2
[(4,5-Dichloro-2-methylphenyl)sulfonyl](3-methyl(2-pyridyl))amine
Reactant of Route 3
Reactant of Route 3
[(4,5-Dichloro-2-methylphenyl)sulfonyl](3-methyl(2-pyridyl))amine
Reactant of Route 4
Reactant of Route 4
[(4,5-Dichloro-2-methylphenyl)sulfonyl](3-methyl(2-pyridyl))amine
Reactant of Route 5
Reactant of Route 5
[(4,5-Dichloro-2-methylphenyl)sulfonyl](3-methyl(2-pyridyl))amine
Reactant of Route 6
Reactant of Route 6
[(4,5-Dichloro-2-methylphenyl)sulfonyl](3-methyl(2-pyridyl))amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.